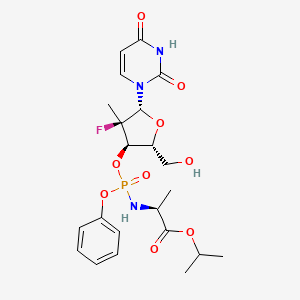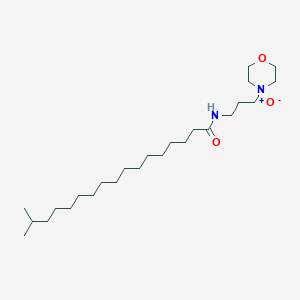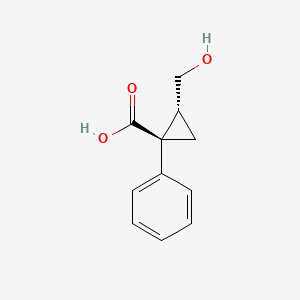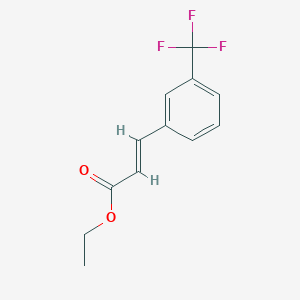
6-Desfluoro-4-fluoro Clocortolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Desfluoro-4-fluoro Clocortolone (6-DF-4-FC) is a corticosteroid with a wide variety of applications in the medical and scientific fields. It is a synthetic derivative of the naturally occurring corticosteroid, hydrocortisone, and has a variety of advantageous properties, including anti-inflammatory, anti-allergic, and anti-pruritic (anti-itching) effects. 6-DF-4-FC has been used in the treatment of various skin diseases, such as atopic dermatitis, psoriasis, and contact dermatitis. It also has been used to treat asthma, rheumatoid arthritis, and other inflammatory conditions. Additionally, 6-DF-4-FC has been used in scientific research, as it has been shown to modulate the expression of genes and proteins associated with inflammation.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 6-Desfluoro-4-fluoro Clocortolone involves the conversion of a starting material to the desired product through a series of chemical reactions.
Starting Materials
Clocortolone, Hydrogen fluoride, Sodium hydride, Pyridine, Chlorine gas
Reaction
Clocortolone is reacted with hydrogen fluoride in the presence of sodium hydride to yield 6-Desfluoro Clocortolone., 6-Desfluoro Clocortolone is then reacted with chlorine gas in the presence of pyridine to yield 6-Desfluoro-4-chloro Clocortolone., Finally, 6-Desfluoro-4-chloro Clocortolone is reacted with hydrogen fluoride in the presence of sodium hydride to yield 6-Desfluoro-4-fluoro Clocortolone.
Applications De Recherche Scientifique
6-Desfluoro-4-fluoro Clocortolone has been used in a variety of scientific research applications. It has been used to study the effects of inflammation on gene expression, protein expression, and cell signaling pathways. It has also been used to study the effects of corticosteroids on the expression of cytokines and chemokines. Additionally, 6-Desfluoro-4-fluoro Clocortolone has been used to study the effects of corticosteroids on the immune system and its response to allergens.
Mécanisme D'action
6-Desfluoro-4-fluoro Clocortolone acts by binding to glucocorticoid receptors in the cytoplasm. This binding activates the glucocorticoid receptor, which then translocates to the nucleus of the cell and binds to DNA, resulting in the suppression of the transcription of inflammatory genes. Additionally, 6-Desfluoro-4-fluoro Clocortolone has been shown to inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1beta.
Effets Biochimiques Et Physiologiques
6-Desfluoro-4-fluoro Clocortolone has been shown to have anti-inflammatory, anti-allergic, and anti-pruritic (anti-itching) effects. It has been used in the treatment of various skin diseases, such as atopic dermatitis, psoriasis, and contact dermatitis. Additionally, 6-Desfluoro-4-fluoro Clocortolone has been used to treat asthma, rheumatoid arthritis, and other inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-Desfluoro-4-fluoro Clocortolone in laboratory experiments has a number of advantages. It is a potent corticosteroid, and it has been shown to modulate the expression of genes and proteins associated with inflammation. Additionally, it has been shown to inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1beta. However, there are some limitations to the use of 6-Desfluoro-4-fluoro Clocortolone in laboratory experiments. It is a potent corticosteroid, and it can have side effects, such as gastric irritation, when used in large doses. Additionally, it can interact with other drugs, and it can cause drug interactions when used in combination with other drugs.
Orientations Futures
The use of 6-Desfluoro-4-fluoro Clocortolone in laboratory experiments has a number of potential future directions. These include the study of its effects on gene expression, protein expression, and cell signaling pathways; the study of its effects on the immune system and its response to allergens; and the study of its effects in combination with other drugs. Additionally, further research could be conducted to determine the optimal dose and duration of treatment for various conditions, as well as to identify potential side effects and drug interactions.
Propriétés
Numéro CAS |
1365530-50-2 |
|---|---|
Nom du produit |
6-Desfluoro-4-fluoro Clocortolone |
Formule moléculaire |
C₂₇H₃₆ClFO₅ |
Poids moléculaire |
495.02 |
Synonymes |
(11β,16α)-9-Chloro-21-(2,2-dimethyl-1-oxopropoxy)-4-fluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione_x000B_ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1142257.png)
![[[2-methylene-1-oxo-3-phenylpropyl]amino]acetic Acid Ethyl Ester](/img/structure/B1142260.png)

![2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile](/img/structure/B1142267.png)

